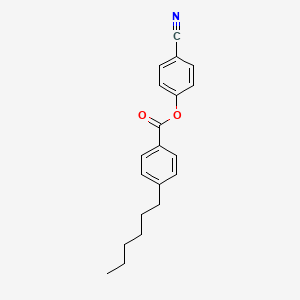

4-Cyanophenyl 4-hexylbenzoate

Description

Significance of Cyanophenyl Benzoate (B1203000) Liquid Crystals in Advanced Materials Science

Cyanophenyl benzoate liquid crystals are a cornerstone in the development of advanced materials, particularly for display technologies. researchgate.net Their molecular structure, which features an ester group linking two benzene (B151609) rings, imparts a higher degree of flexibility and nonplanarity compared to the well-known cyanobiphenyl compounds. researchgate.net This structural characteristic, combined with good thermal stability and favorable electro-optical properties, makes them highly suitable for applications such as liquid crystal displays (LCDs). researchgate.net

A key feature of this class of materials is their positive dielectric anisotropy, a property essential for achieving the fast switching speeds required in twisted nematic (TN) display devices. worktribe.com The inherent self-assembly capabilities of liquid crystals are also being leveraged to regulate microphase-separated structures in block copolymers, opening up applications for microfabrication templates, conducting films, and filter membranes. mdpi.com The fluidity, optical anisotropy, and responsiveness to external stimuli that these molecules possess make them invaluable for controlling molecular alignment in advanced functional materials. mdpi.com

Historical Context and Evolution of 4-Cyanophenyl 4-hexylbenzoate in Mesogenic Systems

This compound, sometimes referred to in literature as CP6B, is an enantiotropic liquid crystal, meaning it can exhibit a liquid crystal phase upon both heating and cooling. researchgate.net It has been a subject of fundamental scientific study and has been recognized for its applicative properties for many years. researchgate.nettandfonline.com The compound was commercially available from suppliers like Hoffmann La Roche for research purposes. researchgate.net

Its defining characteristic is the sequence of phase transitions it undergoes with changes in temperature. The material transitions from a crystalline solid (Cr) to a nematic liquid crystal phase (N) before becoming an isotropic liquid (I) at a higher temperature. These transitions are thermodynamically stable and occur within a specific temperature range. tandfonline.com Studies using methods like polarizing microscopy have established the transition temperatures for this compound. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molecular Weight | 307.39 g/mol |

| Mesophase Behavior | Cr 44.4 °C N 48.6 °C I |

| Density | ~1.1 g/cm³ |

| Data sourced from multiple scientific suppliers and research articles. synthon-chemicals.comchemscene.comuni.luchemspider.com |

The homologue, 4-cyanophenyl 4-pentylbenzoate (CP5B), is monotropic, meaning it only shows a nematic phase on cooling from the isotropic state. tandfonline.com In contrast, the stable mesophase of this compound has made it a valuable reference compound for comparative studies on structure-property relationships within homologous series of liquid crystals. researchgate.nettandfonline.com

Contemporary Research Challenges and Opportunities for this compound

Modern research continues to explore the nuanced behavior of this compound to unlock new technological capabilities. Advanced analytical techniques are being employed to probe its molecular dynamics. For instance, Thermally Stimulated Depolarization Currents (TSDC) and broadband dielectric spectroscopy have been used to investigate its phase transitions, activation energies, and molecular dynamics in bulk form. researchgate.nettandfonline.com Fourier-transform infrared (FTIR) spectroscopy has been utilized to study the vibrational and orientational relaxations of its functional groups (C≡N and C=O) across different phases, revealing that even above the nematic-isotropic transition, the liquid does not immediately adopt a simple, disordered structure. ingentaconnect.com

A significant area of opportunity lies in the formulation of new materials by mixing this compound with other compounds or nanoparticles. Studies have examined its behavior in composites containing aerosil, investigating the influence of confinement on molecular dynamics. researchgate.nettandfonline.com Furthermore, its incorporation into side-chain liquid-crystalline block copolymers is being explored. mdpi.com These complex systems leverage the self-assembling nature of the liquid crystal moieties to create highly ordered, nanostructured materials with potential applications in advanced optics and microfabrication. mdpi.com Research also focuses on binary mixtures with other liquid crystals to induce different mesophases, such as smectic phases, which are not exhibited by the pure compound but are desirable for certain electro-optical applications. These investigations aim to create materials with precisely tunable properties for next-generation technologies.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-hexylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h7-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUWEGPRKHPNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068583 | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50793-85-6 | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50793-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050793856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenyl 4-hexylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Cyanophenyl 4 Hexylbenzoate

Esterification Pathways for 4-Cyanophenyl 4-hexylbenzoate

The formation of the ester linkage between the two precursor molecules can be facilitated by several methods, broadly categorized into acid-catalyzed routes and coupling agent-mediated strategies.

A traditional method for creating esters is the Fischer-Speier esterification, which utilizes a strong acid catalyst. In this approach, 4-hexylbenzoic acid and 4-cyanophenol are heated in the presence of an acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions. smolecule.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 4-cyanophenol. youtube.com This reaction is an equilibrium process, and water is generated as a byproduct. smolecule.com To drive the reaction toward the product side, water is often removed as it forms.

To avoid the harsh conditions of strong acids and high temperatures, modern organic synthesis often employs coupling agents. The most widely adopted method for synthesizing this compound involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, often in combination with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). smolecule.comnih.gov This method, known as the Steglich esterification, is highly efficient and proceeds under mild conditions. orgsyn.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by the 4-cyanophenol, with DMAP acting as a nucleophilic catalyst to facilitate the acyl transfer. orgsyn.org The primary byproduct of this reaction is dicyclohexylurea (DCU), a solid that precipitates out of the reaction mixture and can be removed by filtration. smolecule.com Alternative carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be utilized. google.com

Optimizing reaction conditions is crucial for maximizing yield and purity.

Temperature Regimes : Acid-catalyzed esterifications typically require elevated temperatures, often at the boiling point of the chosen solvent (reflux). In contrast, DCC/DMAP coupling reactions are effective at much milder temperatures, commonly initiated at 0°C and then stirred at room temperature for several hours. smolecule.comorgsyn.org

Solvent Systems : The choice of solvent is critical. For coupling agent-mediated reactions, polar aprotic solvents like anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are preferred as they enhance the solubility of the reagents. smolecule.comorgsyn.org It is imperative that these solvents be anhydrous to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield. smolecule.com

Base Catalysis : In the Steglich esterification, DMAP serves as a highly effective base catalyst, with only a small amount needed to significantly accelerate the reaction. nih.govorgsyn.org Pyridine can also be used as a base. For these reactions, maintaining a close to 1:1 stoichiometric ratio of the acid and phenol (B47542) starting materials is important to minimize unreacted components in the final product. smolecule.com

Table 1: Comparison of Synthetic Routes for Cyanophenyl Benzoates

| Synthetic Route | Key Reagents | Catalyst(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed | 4-Hexylbenzoic acid, 4-Cyanophenol | H₂SO₄ or HCl | Reflux temperature | Simple reagents, low cost | Harsh conditions, potential for side reactions, equilibrium limitations |

| Coupling Agent-Mediated | 4-Hexylbenzoic acid, 4-Cyanophenol | DCC or EDCI | DMAP or Pyridine | Mild conditions (0°C to RT), high yields (>85%), high purity | More expensive reagents, byproduct (DCU) removal necessary |

Synthesis of Analogs and Structurally Related Cyanophenyl Esters

The synthetic methodologies used for this compound are readily adaptable for producing a wide range of analogs and structurally related compounds. Researchers often synthesize homologous series of these esters to study how molecular structure influences their liquid crystalline properties.

A common modification is to vary the length of the alkyl chain. For instance, analogs such as 4-cyanophenyl 4-butylbenzoate, 4-cyanophenyl 4-pentylbenzoate, and 4-cyanophenyl 4-heptylbenzoate have been synthesized using similar esterification methods. Comparative studies show that the length of this alkyl chain is a critical factor in determining the material's phase transition temperatures. smolecule.com For example, the shorter hexyl chain in this compound leads to a lower clearing point (the temperature of transition to the isotropic liquid phase) compared to its heptyl analog.

Other structural modifications include the introduction of different chemical groups to the aromatic cores. The synthesis of fluorosubstituted cyanophenyl benzoates has been explored to modulate properties like dielectric anisotropy. researchgate.net Furthermore, related compounds where the alkyl group is replaced by an alkoxy group (e.g., cyanophenyl-4-alkoxy-benzoates) are also synthesized to investigate the effect of the ether oxygen on molecular interactions and mesophase behavior. tandfonline.com

Advanced Purification Techniques and Purity Assessment for Mesogenic Materials

The performance of mesogenic materials, such as liquid crystals, is highly dependent on their purity. Even minute amounts of impurities can disrupt the ordered liquid crystalline phases and degrade electro-optical properties. Therefore, rigorous purification and accurate purity assessment are essential steps in their synthesis. aip.org

Advanced Purification Techniques :

Recrystallization : This is a fundamental and widely used technique for purifying the crude product. smolecule.com The synthesized ester is dissolved in a suitable hot solvent, such as ethanol (B145695) or a hexane (B92381)/ethyl acetate (B1210297) mixture, and then allowed to cool slowly. smolecule.com The pure compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.

Column Chromatography : To remove soluble impurities and byproducts like dicyclohexylurea that may not have been fully removed by filtration, column chromatography over silica (B1680970) gel is often employed. nih.gov A gradient of solvents, typically hexane and ethyl acetate, is used to elute the components separately.

Zone Refining : For achieving exceptionally high levels of purity, zone refining is an advanced technique used for some liquid crystals. tandfonline.com This method involves repeatedly passing a narrow molten zone along a solid column of the material. Impurities tend to concentrate in the molten region and are moved to one end of the column, resulting in a highly purified solid. tandfonline.com

Purity Assessment :

Chromatographic Methods : Thin-layer chromatography (TLC) is a quick and effective tool for monitoring the progress of a reaction and checking the purity of column fractions. frontiersin.org For a definitive purity value, high-performance liquid chromatography (HPLC) is the standard, with purities often exceeding 99.8% for high-grade materials. nih.govtandfonline.com

Spectroscopic Analysis : The chemical structure of the final product is confirmed using spectroscopic methods. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to verify the proton environment and ensure the expected structural features are present. frontiersin.org

Thermal Analysis : Differential Scanning Calorimetry (DSC) is a critical tool for characterizing mesogenic materials. It precisely measures the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic). frontiersin.orgsynthon-chemicals.com The sharpness of the transition peaks on a DSC thermogram is a strong indicator of high purity. tandfonline.com

Elemental Analysis : This technique is used to confirm that the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compound matches its theoretical formula. nih.gov

Liquid Crystalline Behavior and Mesophase Characterization of 4 Cyanophenyl 4 Hexylbenzoate

Thermotropic Mesophase Transitions in 4-Cyanophenyl 4-hexylbenzoate

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The investigation of these transitions in this compound is crucial for defining its liquid crystalline properties and potential applications.

Identification of Nematic and Smectic Phase Sequences

This compound is a calamitic (rod-shaped) liquid crystal that primarily exhibits a nematic (N) phase. In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order.

Upon heating from the solid crystalline (Cr) state, this compound transitions into the nematic phase. Further heating leads to the clearing point, where the material becomes an isotropic (I) liquid, losing its orientational order. The typical phase sequence observed upon heating is:

Cr → N → I

While some derivatives of cyanophenyl benzoates with different alkyl chain lengths can exhibit smectic phases (where molecules are organized into layers), studies on the homologous series indicate that the hexyl (C6) chain in this compound specifically optimizes the stability of the nematic phase. Shorter alkyl chains in this series can favor smectic phases, whereas longer chains can lead to a loss of mesomorphism. Therefore, for this compound, the nematic phase is the dominant and well-characterized mesophase.

Thermal Stability and Mesophase Range Determination

The thermal stability and the temperature range over which the mesophase exists are critical parameters for the practical application of liquid crystals. For this compound, these properties have been determined through techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).

The transition temperatures for this compound can vary slightly depending on the purity of the sample and the experimental conditions. However, representative values are presented in the table below.

| Transition | Temperature (°C) |

| Crystal (Cr) to Nematic (N) | ~44.3 - 46 |

| Nematic (N) to Isotropic (I) | ~47.9 - 48.6 |

Note: These values are compiled from various sources and represent a typical range.

The mesophase range, the temperature window in which the nematic phase is stable, is relatively narrow for this compound, spanning a few degrees Celsius. The compound is reported to be thermally stable up to approximately 100°C in the presence of ambient oxygen.

Microscopic Textures and Orientational Ordering Studies

The direct observation of the mesophases and the investigation of molecular arrangement are fundamental to characterizing liquid crystalline behavior.

Polarizing Optical Microscopy for Mesophase Texture Analysis

Polarizing optical microscopy (POM) is an indispensable tool for identifying liquid crystal phases. When a thin film of a liquid crystal is placed between two crossed polarizers, the anisotropic nature of the mesophase causes it to be birefringent, resulting in characteristic optical patterns known as textures.

For this compound, upon cooling from the isotropic liquid phase, the formation of the nematic phase is observable through the appearance of a distinct texture. The isotropic phase appears dark under crossed polarizers as it does not alter the polarization of light. As the material cools into the nematic range, droplets of the nematic phase nucleate and grow, exhibiting vibrant colors due to birefringence.

The typical textures observed for the nematic phase of compounds like this compound are the schlieren texture and the marbled texture .

Schlieren Texture: This texture is characterized by the presence of dark brushes or lines that correspond to regions where the director is aligned parallel or perpendicular to the polarizer. These brushes emanate from points or "singularities" where the director orientation is undefined. The number of brushes emanating from a singularity (typically two or four) provides information about the strength and nature of the defect.

Marbled Texture: This texture appears as a more disordered, thread-like pattern and is also a common feature of the nematic phase.

The specific texture observed can depend on factors such as the surface treatment of the glass slides and the cooling rate.

Investigation of Molecular Ordering and Domain Structures

The degree of orientational order in the nematic phase is described by a scalar order parameter, S. This parameter quantifies how well the long axes of the molecules are aligned with the director. A value of S=1 represents perfect parallel alignment, while S=0 corresponds to the random orientation found in the isotropic phase. For typical nematic liquid crystals, the order parameter varies with temperature, decreasing as the temperature approaches the nematic-to-isotropic transition.

The presence of the terminal cyano (-CN) group in this compound results in a strong dipole moment along the molecular axis. This feature, combined with the anisotropic shape of the molecule, leads to significant dielectric anisotropy. The intermolecular interactions, including van der Waals forces between the hexyl chains, contribute to the parallel alignment of the molecules, stabilizing the nematic phase.

Within a bulk nematic sample, the director is not uniform throughout but is constant only within small regions called domains. The boundaries between these domains are the defects that are visible in the microscopic textures.

Influence of External Parameters on Liquid Crystalline Behavior

The liquid crystalline state is sensitive to external stimuli, which can alter the phase transitions and molecular orientation.

Studies on similar cyanophenyl-containing liquid crystals have shown that the application of an external electric field can influence the nematic-isotropic phase transition. Due to its positive dielectric anisotropy, the nematic director of this compound tends to align parallel to an applied electric field. A strong electric field can induce a higher degree of order and can even shift the nematic-isotropic transition temperature. Research on related compounds has demonstrated that a pre-applied polarizing electric field can affect the optical transmission of the material in its nematic phase.

Pressure is another external parameter that can significantly affect the phase behavior of liquid crystals. Generally, increasing the pressure leads to an increase in the phase transition temperatures. This is because higher pressure favors more ordered states. The pressure-temperature phase diagram of liquid crystals with polar end groups, like the cyano group in this compound, can be complex and may even reveal new phases or re-entrant phenomena where a less ordered phase reappears at a lower temperature upon cooling.

The behavior of this compound can also be altered when it is part of a mixture with other liquid crystals or when dispersed in a polymer matrix. Such composites can exhibit modified transition temperatures, enhanced stability, and different electro-optical responses, which are important for display applications.

Temperature-Dependent Mesophase Transformations

The thermotropic liquid crystalline nature of this compound (CP6B) is characterized by its transition through different phases upon heating. Research has identified a specific sequence of phase changes, moving from a crystalline solid (K) state to a nematic (N) liquid crystal phase, and finally to an isotropic (I) liquid phase. inoe.ro

Upon heating, the transition from the crystalline solid phase to the nematic phase occurs at 46°C. inoe.ro A further increase in temperature leads to the transition from the nematic phase to the isotropic liquid phase, known as the clearing point, at 47.9°C. inoe.ro These transitions are observable through techniques such as differential scanning calorimetry (DSC), which measures the heat flow associated with phase changes. DSC curves for CP6B show distinct peaks corresponding to these transitions, with one analysis showing the nematic to isotropic transition occurring during a cooling run. researchgate.net

The study of the compound's infrared (IR) spectra at various temperatures provides further insight into the molecular changes accompanying these phase transitions. As the temperature of CP6B is varied between 25°C and 75°C, the half-width of the absorption bands for the carbonyl (C=O), C-O, and cyano (C≡N) groups increases. inoe.ro These spectral changes indicate alterations in the molecular environment and ordering, which are characteristic of the transitions between the crystalline, nematic, and isotropic states. inoe.ro

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) |

|---|---|

| Crystal (K) to Nematic (N) | 46 |

| Nematic (N) to Isotropic (I) | 47.9 |

Electric Field Effects on Liquid Crystalline Architectures

The molecular structure of this compound, particularly the presence of the strongly polar cyano (-C≡N) group, results in a significant positive dielectric anisotropy. tandfonline.comworktribe.com This property is fundamental to its behavior in an electric field. The cyano group's strong electron-withdrawing nature plays a crucial role in the electro-optical properties of this class of compounds. tandfonline.comacs.org When an external electric field is applied, the molecules tend to align themselves with the field, a key characteristic for applications in display technologies. ontosight.ai

Studies using methods like Thermally Stimulated Depolarization Currents (TSDC) have been employed to investigate the influence of electric fields on this material. researchgate.net Research has shown that applying a polarizing electric field can affect the optical properties of the material; for instance, the optical transmission was observed to decrease when measured after the application of a greater pre-applied polarizing electric field. researchgate.net The alignment of the liquid crystal molecules is crucial, and in experimental setups, they can be aligned perpendicular to electrode plates when in the nematic phase. acs.org This ordered structure provides efficient pathways for ion transport along the direction of the molecular long axis. acs.org

The electrical and optical properties of this compound can be further modified by creating composite materials. For example, dispersing the polymer 2-ethyl hexyl acrylate (B77674) into the liquid crystal has been shown to enhance its electrical and optical properties, leading to greater stability for display applications. scientific.net The influence of a low AC electric field can amplify the interactions between nanoparticles and the liquid crystal's order parameter when doped, which can affect phase transition temperatures. aps.org

Table 2: Summary of Electric Field Effects on this compound

| Property/Phenomenon | Observation | Governing Factor |

|---|---|---|

| Molecular Alignment | Molecules align with an applied electric field. | Positive dielectric anisotropy. worktribe.com |

| Optical Transmission | Decreases after application of a strong polarizing field. | Field-induced molecular reorientation. researchgate.net |

| Ionic Conductivity | Oriented structure provides efficient ion transport pathways. | Anisotropic nature of the nematic phase. acs.org |

| Composite Material Properties | Enhanced stability and electro-optical performance with polymer dispersion. | Interaction between liquid crystal and polymer matrix. scientific.net |

Spectroscopic and Diffraction Investigations of Molecular Ordering and Dynamics in 4 Cyanophenyl 4 Hexylbenzoate

Vibrational Spectroscopy for Intramolecular Structure and Environmental Perturbations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for investigating the intramolecular structure and the subtle changes that occur in response to environmental perturbations like temperature and phase transitions. By probing the characteristic vibrations of specific functional groups, researchers can gain insights into molecular conformation, ordering, and dynamics.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the vibrations of polar functional groups, making it ideal for studying 4-Cyanophenyl 4-hexylbenzoate (also known as CP6B). The most significant vibrations for this compound are the cyano (C≡N) group stretching and the carbonyl (C=O) group stretching of the ester linkage.

Investigations into the temperature-dependent behavior of these bands reveal important information about the phase transitions of the material. As the temperature of CP6B is increased from the solid crystalline phase through the nematic liquid crystal phase and into the isotropic liquid phase, the absorption bands associated with the C≡N and C=O groups show decreases in intensity and shifts in their wavenumbers. doi.org Specifically, the C≡N vibration is observed around 2231 cm⁻¹, while the strong C=O stretch appears at approximately 1731 cm⁻¹. Other characteristic bands include the asymmetric and symmetric C-O stretching vibrations of the ester group, found around 1217 cm⁻¹ (very strong) and 1068 cm⁻¹ (strong), respectively.

The changes in these spectral parameters are correlated with the structural characteristics of each phase. For instance, it has been observed that dissipative processes are least intense in the liquid crystal state, leading to the highest absorption band intensity in this phase. doi.org The persistence of short-lived, fluctuating nematic domains even in the isotropic phase, far above the nematic-isotropic (N-I) transition temperature, can be inferred from these spectroscopic changes. doi.orgacdlabs.com

Attenuated Total Reflection (ATR) is an IR sampling technique that allows for the analysis of samples with minimal preparation and is particularly useful for studying the surface layers of a material. For this compound, ATR-FT-IR spectroscopy has been employed to investigate the material across its different phases: crystal, liquid crystal, and isotropic. acdlabs.comhmdb.ca

The ATR-IR spectra provide data on how temperature variations affect the intensity, half-width, and wavenumber of spectral lines for key chemical bonds. These changes are strongly correlated with the orientation of the molecules during the transitions from solid to liquid-crystalline and finally to the isotropic phase. When CP6B is part of a composite, for instance, with aerosil particles, IR spectroscopy can reveal interactions between the liquid crystal molecules and the surface. Hydrogen bonds can form between the cyano (–CN) or carbonyl (C=O) groups of CP6B and the hydroxyl (–OH) groups on a silica (B1680970) surface. google.comsemanticscholar.org

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) at 25°C (Crystal) | Wavenumber (cm⁻¹) at 47°C (Nematic) | Wavenumber (cm⁻¹) at 80°C (Isotropic) |

|---|---|---|---|---|

| ν(C≡N) | Cyano group stretch | ~2231 | Shifted | Shifted |

| ν(C=O) | Ester carbonyl stretch | ~1731 | Shifted | Shifted |

| ν(C-O) asym | Asymmetric ester C-O stretch | ~1217 | - | - |

| ν(C-O) sym | Symmetric ester C-O stretch | ~1068 | - | - |

Raman spectroscopy offers a complementary vibrational technique to IR, providing valuable information on the dynamics and structural organization of liquid crystals. Studies on this compound (referred to as ME6N in some Raman studies) have utilized the vibrational profiles of the ν(C≡N) and ν(C=O) modes as probes. researchgate.net

By analyzing the Raman isotropic profiles of the ν(C≡N) band (around 2235 cm⁻¹) in solutions, researchers can obtain the vibrational correlation functions. drugbank.com These functions reveal that the system experiences an intermediate dynamical regime that becomes slightly faster with increasing temperature. researchgate.net The vibrational and orientational relaxations are found to occur on very different time scales. researchgate.net

Interestingly, even at temperatures significantly above the nematic-isotropic transition, the liquid does not achieve the structure of a simple liquid, indicating that local pseudonematic structures or clusters persist. researchgate.net The analysis of the ν(C=O) band has also revealed a slightly positive Raman noncoincidence effect, which is evidence of resonant vibrational energy transfer between the C=O groups of adjacent molecules in the isotropic phase. researchgate.net This effect is brought about by a transition dipole coupling mechanism in the presence of local orientational order. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. nih.govthermofisher.com While detailed, dedicated NMR structural elucidation studies for this compound are not extensively reported in the searched literature, its structure can be reliably confirmed by standard ¹H and ¹³C NMR techniques, with chemical shifts predicted based on its constituent functional groups and data from analogous compounds like 4-Cyanophenyl 4-butylbenzoate.

For this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the aliphatic protons of the hexyl chain, and the protons adjacent to the ester linkage. The aromatic protons on the two para-substituted benzene (B151609) rings would appear as a set of doublets in the range of δ 7.2–8.2 ppm. The protons of the hexyl chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum would provide further structural confirmation. Key signals would include the nitrile carbon (–C≡N) around δ 118-119 ppm, the carbonyl carbon (C=O) of the ester group near δ 167-168 ppm, and a series of signals for the aromatic carbons between δ 120–140 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.2 - 8.2 (doublets) |

| ¹H | Alkyl Chain (-CH₂-) | ~1.2 - 1.7 (multiplets) |

| ¹H | Terminal Methyl (-CH₃) | ~0.9 (triplet) |

| ¹³C | Carbonyl Carbon (C=O) | ~167.5 |

| ¹³C | Aromatic Carbons (C-Ar) | 120 - 140 |

| ¹³C | Nitrile Carbon (C≡N) | ~118.9 |

| ¹³C | Alkyl Chain Carbons | ~14 - 32 |

Broadband Dielectric Spectroscopy for Molecular Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying molecular dynamics, particularly the reorientational motions of polar molecules. For liquid crystals like this compound, which possesses significant dipole moments associated with the cyano and ester groups, BDS provides detailed information on molecular relaxation processes in its bulk phases. nih.gov

In the nematic and isotropic phases of this compound, dielectric spectroscopy reveals characteristic relaxation processes. nih.gov In the nematic phase, the dielectric loss spectrum shows at least two distinct relaxation processes. These are typically assigned to specific molecular motions: a low-frequency process (δ-relaxation) corresponding to the reorientation of the molecule around its short axis, and a higher-frequency process related to the tumbling motion of the molecule around its long axis. The dielectric strength of these processes is dependent on the alignment of the liquid crystal director with the applied electric field.

The temperature dependence of the relaxation rates for these processes often follows the Vogel–Fulcher–Tammann (VFT) law, which is characteristic of glass-forming liquids. This indicates a cooperative nature of the molecular dynamics. As the material transitions from the nematic to the isotropic phase, the nature of the relaxation spectra changes, reflecting the loss of long-range orientational order. However, the persistence of pre-transitional effects can be observed in the dielectric behavior close to the phase transition temperature. nih.gov

Dynamics of Molecules in Surface Adsorbed Layers and Confined Geometries

The molecular dynamics of this compound (often abbreviated as CP6B) when adsorbed onto surfaces or confined within specific geometries differ significantly from its bulk behavior. Studies utilizing broadband dielectric spectroscopy have provided substantial insights into these phenomena, particularly for CP6B composites with aerosil particles. tandfonline.comtandfonline.com In these experiments, a high density of silica (aerosil A380) is used to ensure that the liquid crystal molecules form a thin, approximately two-monolayer thick, layer adsorbed on the silica surface. tandfonline.comtandfonline.comresearchgate.net

This confinement leads to a notable alteration in the molecular mobility of this compound. sci-hub.se A primary relaxation process is detected in the composite material at frequencies significantly lower than those observed for the relaxation processes in bulk CP6B. tandfonline.comresearchgate.net This shift indicates that the molecular dynamics within the surface layer are considerably slowed down. sci-hub.se The interaction mechanism responsible for this reduced mobility is attributed to the formation of hydrogen bonds between the hydroxyl (-OH) groups on the aerosil surface and the polar carboxylate (-COO-) and cyano (–CN) groups of the CP6B molecules. sci-hub.se

The temperature dependence of the relaxation rates for this surface layer process does not follow the Arrhenius law, but instead obeys the Vogel–Fulcher–Tammann (VFT) equation, a characteristic hallmark of glass-forming liquids. tandfonline.comresearchgate.net This finding points to the presence of glassy dynamics within the quasi-two-dimensional surface layer. tandfonline.com The investigation of these confined systems is crucial for understanding interfacial phenomena and the behavior of liquid crystals in porous media and other nanostructured environments. sci-hub.se

Table 1: Comparison of Molecular Dynamics in Bulk vs. Surface Adsorbed this compound

| Property | Bulk this compound | Surface Adsorbed this compound (on Aerosil) |

| Dominant Interaction | Intermolecular forces between liquid crystal molecules. | Hydrogen bonding between CP6B's -CN and -COO- groups and aerosil's surface -OH groups. sci-hub.se |

| Relaxation Frequency | Higher frequencies, associated with faster molecular motions (e.g., tumbling mode). tandfonline.com | Significantly lower frequencies, indicating slowed molecular dynamics. tandfonline.comresearchgate.net |

| Temperature Dependence | Follows Arrhenius behavior in certain phases. tandfonline.com | Obeys the Vogel–Fulcher–Tammann (VFT) law, characteristic of glassy dynamics. tandfonline.com |

| Observed Layer Structure | N/A (Bulk liquid) | Forms a thin layer, estimated to be a two-monolayer structure. tandfonline.comresearchgate.net |

Thermally Stimulated Depolarization Current (TSDC) for Phase Transition Delineation and Activation Energies

The Thermally Stimulated Depolarization Current (TSDC) method is a powerful technique for investigating phase transitions and the energetic barriers associated with molecular motions in liquid crystals like this compound. tandfonline.com This method can often resolve phase transitions with greater clarity than other techniques. tandfonline.comresearchgate.net The TSDC spectrum reveals multiple peaks, each corresponding to different processes such as the depolarization of permanent dipoles, the release of trapped charges, and changes in polarization linked to phase transitions. tandfonline.comresearchgate.net

For this compound, TSDC studies have been employed to precisely determine the temperatures of its phase transitions, with results showing good agreement with those from differential scanning calorimetry (DSC). tandfonline.comtandfonline.com The technique involves polarizing the sample with an electric field at a temperature above its nematic-isotropic transition, cooling it to freeze in the polarization, and then measuring the depolarization current as the sample is heated at a constant rate. researchgate.net

Crucially, TSDC allows for the calculation of activation energies for the charge transport processes occurring within the material. tandfonline.com The measurements on this compound indicate a dipolar conduction mechanism. tandfonline.comresearchgate.net By analyzing the TSDC curves, specific activation energies have been determined for processes occurring in different phases of the material. tandfonline.com

Table 2: Activation Energies for this compound Determined by TSDC

| Temperature Range | Corresponding Phase Transition | Calculated Activation Energy (eV) | Polarizing Voltage (Up) |

| < 44 °C | Preceding Crystal (Cr) to Nematic (N) Transition | 0.74 | 2 V |

| > 52 °C | Following Nematic (N) to Isotropic (I) Transition | 0.515 | 2 V |

Data sourced from Manaila-Maximean et al. (2009). tandfonline.com

X-ray Diffraction Studies of Crystalline and Liquid Crystalline Phases

X-ray diffraction (XRD) is an essential analytical technique for elucidating the atomic and molecular structure of crystalline and liquid crystalline materials. anton-paar.com The fundamental principle, Bragg's Law (nλ = 2dsinθ), relates the wavelength of incident X-rays (λ) to the spacing between atomic planes (d) and the angle of diffraction (θ), allowing for the precise measurement of structural parameters. pdx.edu

In the study of this compound, XRD is used to characterize its distinct phases. At lower temperatures, the compound exists in a crystalline (Cr) state. tandfonline.com XRD analysis of this phase reveals a well-defined, three-dimensional periodic arrangement of molecules, allowing for the determination of the crystal lattice parameters. pdx.edu

Upon heating, this compound transitions into a nematic (N) liquid crystal phase before becoming an isotropic (I) liquid at a higher temperature. tandfonline.comresearchgate.net XRD patterns of the nematic phase are distinct from those of the crystalline solid. They lack the sharp, well-defined peaks indicative of long-range positional order. Instead, they show diffuse scattering patterns, which confirm the loss of long-range positional order while indicating the retention of long-range orientational order, a key characteristic of the nematic phase. researchgate.net Studies on homologous series, such as other 4-cyanophenyl benzoates, demonstrate that XRD can provide detailed information on molecular length, intermolecular contacts, and the nature of molecular packing in the crystal lattice, which are critical for understanding the structure-property relationships that govern the liquid crystalline behavior. researchgate.net

Structure Property Relationships in 4 Cyanophenyl 4 Hexylbenzoate Mesogenic Systems

Correlation of Molecular Architecture with Mesophase Stability and Temperature Range

The defining characteristic of 4-cyanophenyl 4-hexylbenzoate's molecular architecture is its elongated, rod-like shape, which is crucial for the formation of liquid crystal phases (mesophases). This structure consists of a rigid core and a flexible alkyl chain. The rigid core, comprising two phenyl rings and an ester group, provides the necessary structural anisotropy, while the terminal cyano (-CN) group and the hexyl chain play significant roles in determining the stability and temperature range of the mesophase.

The strong dipole moment of the cyano group leads to significant dipole-dipole interactions, which promote the parallel alignment of the molecules necessary for forming a nematic or smectic phase. The ester linkage between the phenyl rings contributes to the planarity and rigidity of the core, further enhancing the stability of the mesophase. researchgate.net

Interactive Data Table: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) - Source 1 researchgate.net | Temperature (°C) - Source 2 inoe.ro |

| Crystal to Nematic (Melting) | 44.3 | 46.0 |

| Nematic to Isotropic (Clearing) | 48.5 | 47.9 |

Influence of Alkyl Chain Length on Liquid Crystalline Characteristics and Phase Behavior

The length of the alkyl chain in the 4-cyanophenyl 4-alkylbenzoate homologous series is a critical factor in modulating its liquid crystalline properties. The hexyl chain (a six-carbon chain) in this compound strikes a balance between molecular flexibility and rigidity, which is optimal for nematic phase stability. smolecule.com

Generally, as the alkyl chain length increases in a homologous series of liquid crystals, the melting points tend to decrease, while the clearing points often show an alternating "odd-even" effect and then decrease for longer chains. researchgate.netmdpi.com Shorter alkyl chains (e.g., C2-C4) can lead to higher melting points, while the hexyl chain helps to lower the melting point, sometimes enabling room-temperature mesomorphism. smolecule.com At the same time, the clearing temperature remains sufficiently high to maintain the nematic phase over a usable, albeit narrow, thermal range. smolecule.com

Van der Waals interactions between the hexyl chains contribute to the parallel alignment of the molecules. smolecule.com The conformational flexibility of the chain also plays a role by reducing steric hindrance, which allows the molecules to reorient more easily under the influence of an external electric field. smolecule.com

Comparative studies within the 4-cyanophenyl 4-alkylbenzoate series reveal that the specific length of the alkyl chain dictates the type and stability of the mesophases. For example, in the related 4-cyanophenyl 4-n-alkoxybenzoate series, shorter alkoxy chains (n=5-8) lead to a simple nematic phase, while longer chains introduce a smectic A phase. researchgate.net This highlights the subtle yet powerful influence of the alkyl chain in determining the macroscopic properties of the liquid crystal.

Interactive Data Table: Comparative Data on Alkyl Chain Length and Phase Transitions

| Compound | Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) |

| 4-Cyanophenyl 4-pentylbenzoate | 5 | 64.3 | - |

| This compound | 6 | 44.3 | 48.5 |

| 4-Cyanophenyl 4-heptylbenzoate | 7 | - | ~335 (decomposition) |

Note: Data for pentyl and heptyl derivatives are from different sources and may not be directly comparable under identical experimental conditions. The clearing point for the heptyl derivative is a decomposition temperature. researchgate.netsci-hub.se

Quantitative Structure-Property Relationship (QSPR) Methodologies for Liquid Crystal Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. springernature.comnih.gov These models are valuable tools in materials science, including the design of new liquid crystals, as they can forecast properties even before a compound is synthesized. springernature.comnih.gov

For liquid crystals like this compound, QSPR can be used to correlate molecular descriptors with properties such as phase transition temperatures, birefringence, and dielectric anisotropy. researchgate.netresearchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net

The process of building a QSPR model involves several key steps:

Data Compilation and Curation : Gathering a dataset of compounds with known liquid crystalline properties and ensuring the data is accurate. springernature.com

Descriptor Calculation : Using computational software to calculate a wide range of molecular descriptors for each compound in the dataset. researchgate.net

Variable Selection : Identifying the most relevant descriptors that correlate with the property of interest. This can be achieved using statistical methods or machine learning algorithms. mdpi.com

Model Construction and Validation : Building a mathematical relationship between the selected descriptors and the property, and then validating the model's predictive power using an independent set of compounds. springernature.commdpi.com

In the context of this compound and its analogs, QSPR could be employed to predict how changes in the alkyl chain length or substitutions on the phenyl rings would affect the nematic-isotropic transition temperature. For instance, QSPR models have been used to predict properties like the octanol-water partition coefficient (log P), where it's noted that log P increases by approximately 0.5 for each additional methylene (B1212753) group in a homologous series.

Steric and Electronic Effects on Mesogenic Behavior

The mesogenic behavior of this compound is significantly influenced by both steric (spatial) and electronic effects arising from its molecular components.

Electronic Effects:

The cyano group (-CN) is strongly electron-withdrawing and possesses a large dipole moment. tandfonline.com This strong dipole is a key factor in the positive dielectric anisotropy of this class of compounds, which is essential for their application in twisted nematic displays. worktribe.com The powerful electron-withdrawing nature of the cyano group plays a crucial role in the liquid crystalline behavior of these materials. tandfonline.com

The phenyl rings provide a delocalized π-electron system that contributes to the molecule's polarizability, which is important for the intermolecular dispersion forces that stabilize the liquid crystal phase.

Steric Effects:

The linearity and rigidity of the central aromatic core are paramount for mesophase formation. Any significant deviation from this rod-like shape would disrupt the necessary molecular packing.

The hexyl chain , while flexible, has a specific volume and conformation that influences how the molecules pack together. Its flexibility can reduce steric hindrance, allowing for easier molecular reorientation. smolecule.com

The introduction of substituents on the phenyl rings can have a profound impact. For example, adding a lateral fluorine atom can alter the mesogenic properties. A 3-fluoro substituent in 4-cyanophenyl 4'-n-alkylbenzoates can lead to the formation of monotropic nematic phases (where the mesophase is only observed on cooling). capes.gov.br Such substitutions can affect the molecule's shape, polarity, and intermolecular interactions.

Relationship between Molecular Interactions and Macroscopic Liquid Crystal Properties

The macroscopic properties of this compound as a liquid crystal are a direct consequence of the collective behavior of its molecules, which is governed by various intermolecular forces.

Dipole-dipole interactions , primarily from the highly polar cyano groups, are a dominant force promoting the parallel alignment of the molecules. This alignment is the foundation of the long-range orientational order found in the nematic phase.

Steric repulsion dictates the packing efficiency of the molecules. The rod-like shape allows for close packing, but the flexible hexyl chain introduces a degree of disorder.

These molecular interactions collectively determine the key macroscopic properties:

Phase Transition Temperatures : The balance between the attractive intermolecular forces and the thermal energy of the molecules determines the melting and clearing points.

Dielectric Anisotropy : The strong dipole of the cyano group, aligned with the long molecular axis, leads to a large positive dielectric anisotropy. worktribe.com This means the material has a higher permittivity parallel to the molecular director than perpendicular to it, a property exploited in liquid crystal displays.

Birefringence (Optical Anisotropy) : The anisotropic nature of the molecular polarizability, arising from the delocalized electrons in the phenyl rings, results in different refractive indices for light polarized parallel and perpendicular to the molecular director.

Viscosity : The ease with which the molecules can move past one another is influenced by the strength of the intermolecular forces and the steric hindrance from the alkyl chains.

Infrared (IR) spectroscopy studies have shown that changes in temperature affect the vibrational modes of the C=O and C≡N bonds, providing insight into the structural changes occurring at phase transitions. inoe.roresearchgate.net Furthermore, interactions with surfaces, such as aerosil particles, can significantly alter the molecular dynamics, slowing down relaxation processes due to hydrogen bonding between the cyano or ester groups and the surface hydroxyl groups. researchgate.netsci-hub.se

Electro Optical Properties and Device Applications of 4 Cyanophenyl 4 Hexylbenzoate

Electro-Optical Switching Characteristics

The electro-optical response of a liquid crystal is fundamental to its function in a display. This section examines the key parameters that define the switching behavior of 4-Cyanophenyl 4-hexylbenzoate.

Voltage-Transmittance Response and Threshold Voltage Determination

The application of an electric field across a liquid crystal cell modulates the alignment of the liquid crystal molecules, thereby altering the transmission of light through the cell. The relationship between the applied voltage and the resulting light transmittance is a critical characteristic. For nematic liquid crystals like this compound, the transmittance typically remains in a low or high state until a specific threshold voltage is reached. Beyond this threshold, the transmittance changes in response to the increasing voltage, eventually reaching a saturation point.

Table 1: Illustrative Voltage-Transmittance Data for a Generic Cyanophenyl Benzoate-based TN Cell

| Applied Voltage (V) | Normalized Transmittance (%) |

| 0.0 | 5 |

| 1.0 | 5 |

| 1.5 | 10 |

| 2.0 | 50 |

| 2.5 | 85 |

| 3.0 | 95 |

| 3.5 | 98 |

| 4.0 | 100 |

Note: This table is illustrative and based on the typical behavior of cyanophenyl-based liquid crystals in a twisted nematic (TN) cell. The exact values for this compound may vary.

Dynamic Response Times (On-State and Off-State) and Relaxation Mechanisms

The speed at which a liquid crystal can switch between its on and off states is a critical factor for display performance, particularly for video applications where fast-moving images need to be rendered without motion blur. The dynamic response is characterized by the rise time (ton) and the fall time (toff). The rise time is the time taken for the display to switch from the off-state (dark) to the on-state (bright) upon the application of a voltage, while the fall time is the time taken to return to the off-state when the voltage is removed.

These response times are influenced by the viscoelastic properties of the liquid crystal, the cell gap, and the applied voltage. The relaxation of the liquid crystal molecules back to their initial state after the removal of the electric field is a spontaneous process driven by the elastic forces between the molecules. The rotational viscosity of the liquid crystal is a key parameter governing the fall time.

For this compound, as with other cyanophenyl compounds, the molecular structure, particularly the length of the alkyl chain, affects the rotational viscosity and thus the response times. Research on homologous series of 4-cyanophenyl 4-alkylbenzoates aims to understand these structure-property relationships to optimize switching speeds. researchgate.net

Table 2: Typical Dynamic Response Times for Cyanophenyl-based Nematic Liquid Crystals

| Parameter | Typical Value (ms) |

| Rise Time (ton) | 5 - 15 |

| Fall Time (toff) | 10 - 25 |

Note: These values are representative of cyanophenyl-based nematic liquid crystals and can be influenced by the specific mixture composition, cell construction, and driving scheme.

Contrast Ratio and Optical Efficiency Assessment

The contrast ratio is a measure of the difference in luminance between the brightest white and the darkest black that a display can produce. A high contrast ratio is essential for producing sharp, vibrant images. In an LCD, the contrast ratio is determined by the degree of light blocking in the dark state and the amount of light transmission in the bright state. The alignment of the liquid crystal molecules in the off-state and their response to the applied voltage in the on-state are critical factors.

The optical efficiency of an LCD is related to the maximum transmittance of the display in its bright state. This is influenced by the polarizers, color filters, and the liquid crystal layer itself. The birefringence of the liquid crystal material plays a role in achieving high optical efficiency in display modes like the twisted nematic (TN) mode. While specific contrast ratio values for this compound are not widely published, liquid crystal mixtures containing cyanophenyl compounds are known to be capable of achieving high contrast ratios suitable for various display applications.

Integration of this compound in Liquid Crystal Display (LCD) Technologies

The unique properties of this compound make it a candidate for use in various liquid crystal display architectures. Its integration and optimization within these technologies are key to enhancing display performance.

Applications in Twisted Nematic (TN) and Other Display Architectures

The twisted nematic (TN) display has been a cornerstone of LCD technology. In a TN cell, the liquid crystal molecules are aligned in a 90-degree twist between two polarizers. The application of a voltage untwists the molecules, changing the polarization of the light passing through and thus controlling its transmission. The positive dielectric anisotropy of cyanophenyl compounds like this compound makes them well-suited for this type of display, where the molecules align with the applied electric field.

Beyond conventional TN displays, research into novel display architectures continues. For example, the development of four-domain twisted nematic structures aims to improve the viewing angle performance of traditional TN displays. researchgate.net The properties of the liquid crystal are crucial for the stable formation and effective switching of these more complex domain structures.

Optimization for Reduced Driving Voltage and Enhanced Response Speed

A key goal in LCD development is to reduce the power consumption and improve the response time. For this compound, this involves both material optimization and device engineering.

Reducing the driving voltage can be achieved by formulating liquid crystal mixtures with high dielectric anisotropy. The strong polar nature of the cyano group in this compound contributes positively to this property. Further optimization can be achieved by mixing it with other liquid crystal compounds to create eutectic mixtures with desirable collective properties. nih.gov

Enhancing the response speed involves lowering the rotational viscosity of the liquid crystal. This can be addressed by modifying the molecular structure, such as optimizing the length of the alkyl chain. Additionally, the driving scheme, such as overdrive technology, can be employed to accelerate the switching of the liquid crystal molecules. The development of fast-response nematic liquid crystal mixtures is an active area of research for demanding applications like high-refresh-rate monitors and televisions. scispace.com

Advanced Optical and Electronic Device Applications of this compound

The unique electro-optical characteristics of calamitic liquid crystals, such as this compound, stem from their molecular structure, which combines a rigid core with flexible terminal groups. This structure gives rise to the mesophase behavior essential for a variety of advanced optical and electronic applications. The presence of a cyano (CN) group at one end of the molecule induces a strong dipole moment, leading to a high positive dielectric anisotropy. This property is crucial as it allows for the efficient manipulation of the liquid crystal director by an external electric field, forming the basis for its use in dynamic optical components.

Utilization in Optical Sensors and Telecommunication Components

The application of liquid crystals in optical sensors and telecommunication components is an expanding field of research. While direct studies on this compound are limited, the properties of homologous series and related cyanophenyl compounds provide a strong indication of its potential. The principle behind many liquid crystal-based sensors is the change in the orientation of the liquid crystal molecules in response to an external stimulus, which in turn alters the optical properties of the device, such as refractive index, birefringence, or light scattering.

Optical Sensors:

Liquid crystal-based sensors can be designed to detect a variety of physical and chemical stimuli. For instance, changes in temperature, pressure, or the presence of certain chemical analytes can disrupt the delicate molecular arrangement of the liquid crystal, leading to a detectable optical response. The high sensitivity of cyanophenyl-based liquid crystals to electric fields also makes them suitable for use in electric field sensors.

In the context of this compound, its nematic phase and significant dielectric anisotropy suggest its utility in sensor designs where an electrical signal is transduced into an optical one. For example, a liquid crystal cell filled with this compound could be used to detect minute changes in an electric field, with the resulting change in birefringence being read by a polarized light source and detector.

Telecommunication Components:

In the realm of telecommunications, liquid crystals are explored for their potential in creating tunable and reconfigurable components. The ability to electrically modulate the refractive index of this compound makes it a candidate material for devices such as variable optical attenuators (VOAs), tunable filters, and phase shifters. These components are integral to the management of optical signals in fiber-optic networks.

The following table summarizes the key electro-optical parameters for related cyanophenyl liquid crystals, which can be considered indicative of the expected properties for this compound.

| Property | Typical Value for Cyanophenyl LCs | Significance in Device Application |

| Dielectric Anisotropy (Δε) | > +5 | A high positive value allows for low-voltage operation of devices. |

| Birefringence (Δn) | 0.1 - 0.3 | A large birefringence enables the fabrication of thin devices with significant phase modulation. |

| Rotational Viscosity (γ₁) | 50 - 200 mPa·s | Influences the switching speed of the device; lower values are desirable for faster response times. |

| Nematic to Isotropic Transition Temperature (Tₙᵢ) | 40 - 100 °C | Defines the operational temperature range of the device. |

Development of Modulators and Switchable Optical Elements

The ability to control the alignment of this compound molecules with an electric field is fundamental to its application in optical modulators and switchable optical elements. These devices manipulate light by changing its phase, polarization, or intensity.

Optical Modulators:

Liquid crystal-based spatial light modulators (SLMs) are used in a wide array of applications, from optical computing and holography to adaptive optics. oejournal.org The nematic phase of this compound, with its field-induced molecular reorientation, can be utilized to create a variable phase retarder. When placed between crossed polarizers, this setup can function as an intensity modulator. The degree of modulation is dependent on the applied voltage, which controls the extent of molecular reorientation and thus the effective birefringence of the liquid crystal layer.

The performance of a liquid crystal modulator is characterized by several key parameters, as detailed in the table below.

| Performance Metric | Description | Relevance of this compound Properties |

| Contrast Ratio | The ratio of the maximum to minimum transmitted light intensity. | High birefringence (Δn) of the liquid crystal can contribute to a high contrast ratio. |

| Response Time | The time taken for the liquid crystal to switch between two optical states. | Primarily determined by the rotational viscosity (γ₁) and the elastic constants of the liquid crystal. |

| Operating Voltage | The voltage required to achieve the desired modulation. | A large dielectric anisotropy (Δε) allows for lower operating voltages. |

| Spectral Range | The range of optical wavelengths over which the modulator is effective. | Dependent on the absorption characteristics of the liquid crystal material. |

Switchable Optical Elements:

Beyond modulation, this compound can be a component in various switchable optical elements. These include:

Switchable Lenses: By creating a spatially varying electric field across a liquid crystal cell, a lens with a tunable focal length can be realized. The positive dielectric anisotropy of compounds like this compound is advantageous for such applications.

Switchable Gratings: An electric field applied through patterned electrodes can induce a periodic alignment of the liquid crystal molecules, forming a diffraction grating. The diffraction efficiency of this grating can be controlled by the applied voltage.

Polarization Control Elements: The birefringence of the liquid crystal can be electrically tuned to create switchable wave plates and polarization rotators.

The development of these advanced devices relies on a deep understanding of the material's properties. For instance, the splay elastic constant (K₁₁) is a critical parameter in determining the threshold voltage for the Freedericksz transition, the fundamental switching mechanism in many nematic liquid crystal devices. While specific values for this compound are not documented in the available literature, research on similar materials such as 4-cyano-4′-hexylbiphenyl (6CB) provides a reference point for these properties. researchgate.net

Composite Materials and Thin Film Architectures Incorporating 4 Cyanophenyl 4 Hexylbenzoate

Polymer-Liquid Crystal Composites

Polymer-liquid crystal (PLC) composites are a significant class of materials where liquid crystals are dispersed within or stabilized by a polymer matrix. This combination preserves the dynamic responsiveness of the liquid crystal while gaining the mechanical stability and processability of the polymer. 4-Cyanophenyl 4-hexylbenzoate is a common nematic component in these systems due to its favorable dielectric and optical properties.

Polymer-Dispersed Liquid Crystals (PDLCs) are composite materials where micron-sized droplets of a liquid crystal, such as this compound, are dispersed within a continuous solid polymer matrix. scientific.netlabscoop.com These films can be switched electrically from a light-scattering "off" state to a transparent "on" state.

The most common method for preparing PDLCs is polymerization-induced phase separation (PIPS). In this process, the liquid crystal, a prepolymer or monomer, and a photoinitiator are mixed into a homogeneous solution. google.com This mixture is then placed between two conductive transparent substrates (like ITO-coated glass or plastic) and exposed to ultraviolet (UV) light or heat. google.comnih.gov The polymerization of the monomer causes the liquid crystal to become immiscible, leading to the formation of distinct droplets that phase-separate from the newly formed polymer network. researchgate.net The size and morphology of these droplets, which are crucial for the electro-optical performance of the film, can be controlled by adjusting parameters such as UV irradiation intensity, curing temperature, and the relative concentrations of the liquid crystal and polymer. google.comnih.gov

In a typical preparation, this compound is mixed with a monomer, such as 2-ethyl hexyl acrylate (B77674), and a photoinitiator. scientific.net The resulting film can be switched between a scattering state and a transparent one, making it suitable for applications like smart windows and displays. scientific.net

Characterization of these PDLC films involves several techniques. Polarizing Optical Microscopy (POM) is used to investigate the textures of the composite at different temperatures and to determine the phase transition temperatures. scientific.netresearchgate.net Scanning Electron Microscopy (SEM) is employed to study the morphology of the polymer network and the size and distribution of the liquid crystal droplets after removing the liquid crystal component. researchgate.net Electro-optical characterization is performed by measuring the transmittance of the film as a function of the applied voltage, which allows for the determination of key parameters like threshold voltage, saturation voltage, and contrast ratio. nih.govresearchgate.net

| PDLC Preparation & Characterization | Description | References |

| Preparation Method | Polymerization-Induced Phase Separation (PIPS) is the primary technique. A homogeneous mixture of liquid crystal, monomer (e.g., 2-ethyl hexyl acrylate), and a photoinitiator is polymerized using UV light. | scientific.netgoogle.com |

| Process | The mixture is coated between ITO conductive films. Curing under UV light (e.g., 365 nm) for a set duration solidifies the polymer, causing the liquid crystal to phase-separate into micro-droplets. | google.com |

| Morphology Characterization | Polarizing Optical Microscopy (POM) is used to observe liquid crystal textures and phase transitions. Scanning Electron Microscopy (SEM) reveals the polymer network structure and droplet cavities. | scientific.netresearchgate.net |

| Electro-Optical Analysis | Voltage-transmittance (V-T) curves are measured to find the threshold and saturation voltages. This analysis also determines the contrast ratio and response times (rise and decay). | nih.govresearchgate.net |

Polymer-Stabilized Cholesteric Liquid Crystals (PSCLCs) are formed by adding a small amount of a polymerizable monomer (typically 1-10 wt%) to a cholesteric liquid crystal host. mdpi.commdpi.com The cholesteric phase itself is created by doping a nematic liquid crystal like this compound with a chiral agent. nih.gov The subsequent photopolymerization of the monomer within the self-assembled cholesteric helical structure forms a cross-linked polymer network. nih.gov This network acts as a scaffold, stabilizing the liquid crystal's helical arrangement. rsc.org

The resulting PSCLC films exhibit dynamic optical responses to external stimuli like electric fields. nih.gov The polymer network provides a restoring force, which can lead to faster switching times and more stable textures compared to the bulk liquid crystal alone. nih.gov For instance, the polymer network can stabilize the desired "fingerprint" texture in cholesteric liquid crystals. mdpi.com The pitch of the cholesteric helix, which determines the wavelength of selectively reflected light, can be tuned by adjusting the concentration of the chiral dopant. mdpi.com

The development of PSCLCs using cyano-phenyl-ester based liquid crystals has been demonstrated through a stepwise polymerization method. This technique allows for the formation of homeotropically aligned anisotropic polymer networks, which can significantly reduce the driving voltage of the resulting composite films. researchgate.net These materials combine the advantages of both PDLCs (high scattering) and PSLCs (low driving voltage). researchgate.net

| Component | Function | Example Materials | References |

| Nematic Liquid Crystal | Forms the bulk of the host material. | This compound | researchgate.net |

| Chiral Dopant | Induces the helical twist to form the cholesteric phase. | R811, R5011 | mdpi.commdpi.com |

| Polymerizable Monomer | Forms the stabilizing network after polymerization. | Acrylate Monomers | researchgate.net |

| Photoinitiator | Initiates the polymerization process upon UV exposure. | Irgacure 651 | google.com |

The choice of polymer and its concentration have a profound impact on the morphology and functional properties of polymer-liquid crystal composites. The polymer matrix provides mechanical stabilization to the liquid crystal phase. mdpi.com

In PDLCs, the polymer concentration directly influences the size, density, and shape of the liquid crystal droplets formed during phase separation. scientific.net A higher polymer content generally leads to smaller, more numerous droplets. This morphology, in turn, affects the electro-optical characteristics of the device, such as the scattering efficiency in the "off" state and the driving voltage required to achieve transparency. Research has shown that dispersing a polymer like 2-ethyl hexyl acrylate into 4-cynophenyl 4-n-hexyl benzoate (B1203000) can enhance the material's stability and reduce issues like flicking in display applications. scientific.net

In PSCLCs, the polymer network acts as a three-dimensional scaffold that anchors the liquid crystal molecules. nih.gov The density and structure of this network are critical. A denser network (higher polymer concentration) provides a stronger restoring force, which can stabilize specific textures and improve the switching speed. mdpi.com However, it can also increase the driving voltage, as a stronger electric field is needed to overcome the network's anchoring effect and reorient the liquid crystal molecules. mdpi.com The interaction between the polymer network and the liquid crystal molecules at their interface is a key factor governing the electro-optic response. rsc.orgmdpi.com By carefully selecting the polymer matrix and its concentration, the functional properties of the composite, such as driving voltage, contrast ratio, and response time, can be tailored for specific applications. polyu.edu.hk

Hybrid Systems with Nanomaterials

The integration of nanomaterials with this compound creates hybrid systems with unique properties emerging from the combination of the organic liquid crystal and the inorganic nanostructures. mdpi.com These systems are explored for their potential in new optical devices and to study the fundamental behavior of liquid crystals in confined environments.

When this compound is combined with inorganic nanoparticles, such as silica (B1680970) (e.g., Aerosil), or confined within porous hosts, its molecular dynamics and phase behavior can be significantly altered. researchgate.netresearchgate.net These composites are investigated to understand the influence of surface interactions and confinement on the liquid crystal's properties.

In studies using high-density silica aerosil (A380), a thin, two-monolayer surface layer of 4-hexyl-4′-cyanophenyl benzoate (CP6B) is adsorbed onto the silica particles. researchgate.netresearchgate.net The interaction occurs via hydrogen bonds between the hydroxyl groups on the silica surface and the cyano or ester groups of the liquid crystal molecules. researchgate.net This interaction significantly slows down the molecular mobility of the liquid crystal molecules in the surface layer compared to their dynamics in the bulk material. researchgate.net

Broadband dielectric spectroscopy is a key technique used to probe these systems. It reveals that the relaxation process associated with the molecular dynamics in the adsorbed surface layer occurs at much lower frequencies than in the bulk liquid crystal. researchgate.net The temperature dependence of this relaxation follows the Vogel–Fulcher–Tammann law, which is characteristic of glass-forming liquids, indicating that the confined liquid crystal exhibits glassy dynamics in a quasi-2D environment. researchgate.net

| Parameter | Observation in CP6B/Aerosil Composite | Investigative Technique | References |

| Interaction Mechanism | Hydrogen bonding between silica surface -OH groups and LC's -CN or ester groups. | Infrared Spectroscopy | researchgate.net |